2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide
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Description
2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of various pyrimidine derivatives. Sondhi et al. (2009) demonstrated its use in creating compounds with anti-inflammatory and analgesic activities. Some of these compounds showed significant activity at certain dosages (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).
- Hassaneen et al. (2003) reported its application in the creation of polyfunctional fused heterocyclic compounds via reactions with various isothiocyanatoketones (Hassaneen, Abdallah, Abdelhadi, Hassaneen, & Pagni, 2003).
Antimicrobial and Anticancer Properties
- Bondock et al. (2008) explored its use in synthesizing new heterocycles incorporating antipyrine moiety, demonstrating notable antimicrobial activity (Bondock, Rabie, Etman, & Fadda, 2008).
- In another study, Hossan et al. (2012) synthesized a series of pyridines and pyrimidinones as antimicrobial agents using this compound, showing good antibacterial and antifungal activities (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Synthesis Optimization and Structure Analysis
- Gong Fenga (2007) focused on the synthesis optimization and structure analysis of related compounds, improving technical methods and yields (Fenga, 2007).
- Mukhopadhyay et al. (2009) conducted studies on the synthesis of mono- and bis-tetrazolato complexes of metals using this compound, contributing to the field of coordination chemistry (Mukhopadhyay, Mukhopadhyay, Guedes da Silva, Charmier, & Pombeiro, 2009).
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-22(2)9-10-23-16-8-4-7-15(16)18(21-19(23)26)29-12-17(25)20-13-5-3-6-14(11-13)24(27)28/h3,5-6,11H,4,7-10,12H2,1-2H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXLPFNNARPZMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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